molecular formula C35H48O22 B15293136 methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Cat. No.: B15293136
M. Wt: 820.7 g/mol
InChI Key: BDNKSKXLCZUUES-IZUVBVRISA-N
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Description

This compound is a structurally complex glycosylated pyran derivative featuring multiple functional groups:

  • Pyran rings: Two 4H-pyran moieties with Z-configured ethylidene and methoxycarbonyl substituents.
  • Sugar moieties: Two 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) groups attached via ether linkages.

Its synthesis likely involves multi-step coupling reactions, similar to methods in , though specific protocols are undocumented .

Properties

Molecular Formula

C35H48O22

Molecular Weight

820.7 g/mol

IUPAC Name

methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C35H48O22/c1-5-14-16(18(30(46)49-3)12-52-32(14)56-34-28(44)26(42)24(40)20(10-36)54-34)9-23(39)51-7-6-15-17(8-22(38)48-2)19(31(47)50-4)13-53-33(15)57-35-29(45)27(43)25(41)21(11-37)55-35/h5-6,12-13,16-17,20-21,24-29,32-37,40-45H,7-11H2,1-4H3/b14-5-,15-6-

InChI Key

BDNKSKXLCZUUES-IZUVBVRISA-N

Isomeric SMILES

C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C\3/C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyran ring, the introduction of ester and ether groups, and the final assembly of the molecule. Common reagents used in these steps may include alcohols, acids, and catalysts to facilitate esterification and etherification reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its complex structure allows for interactions with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its ester groups may be modified to improve drug delivery and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cell membranes to alter their properties. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Bioactivity / Applications Synthesis Insights
Target Compound (5Z)-ethylidene, methoxycarbonyl, glucose-like oxan groups Hypothesized antimicrobial (inferred from glycosylation) Likely multi-step esterification/glycosylation
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo-pyrimidine core, dichlorophenyl, methylphenyl Undocumented, but heterocyclic cores often show anticancer activity One-pot multi-component reaction
Compound 4 (Amanita hemibaphasubsp. javanica, ) Steroid derivative with hydroxyl groups 80.5% inhibition of H. pylori (MIC50: 72 µM) Natural isolation, CEA-LC/MS configuration
Methyl derivative in 4-Hydroxyphenylethoxy-substituted oxane Undocumented, but phenolic groups may enhance solubility Similar glycosylation strategies

Key Observations :

Structural Complexity: The target compound’s dual pyran rings and glycosylation distinguish it from simpler heterocycles (e.g., ’s thiazolo-pyrimidine). Its sugar moieties may improve water solubility compared to non-glycosylated analogs.

Bioactivity Potential: While the target compound lacks direct activity data, structurally related glycosides (e.g., ’s Compound 4) demonstrate significant antibacterial effects. The ethylidene and ester groups may modulate toxicity or target specificity.

Synthesis Challenges : The compound’s multiple stereocenters and Z-configured double bonds likely require precise reaction conditions, akin to the Li2CO3-mediated procedures in or protecting-group strategies in .

Research Findings and Limitations

  • pylori. However, its methoxycarbonyl groups may reduce membrane permeability compared to hydroxyl-rich analogs.
  • Stability Concerns: Ester linkages (e.g., methoxy-2-oxoethyl) are prone to hydrolysis, which could limit its pharmacokinetic profile. Non-esterified analogs (e.g., ’s steroids) may exhibit better stability.
  • Data Gaps: No direct cytotoxicity, solubility, or target-engagement data exist for the compound. Comparative studies with analogs in and are needed to validate bioactivity.

Biological Activity

Methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate (referred to as ME) is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on diverse research findings, including relevant case studies and data tables.

Molecular Characteristics

  • Molecular Formula : C₄₈H₆₄O₁₄
  • Molecular Weight : 1073.0 g/mol
  • IUPAC Name : methyl (4S,5Z,6S)-5-ethylidene-4-[2-[[(2R,3S,4R,5R,6R)-3-[2-[(2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl...

Structural Features

The compound features multiple functional groups that contribute to its biological activity, including:

  • Methoxycarbonyl Groups : These groups are known to enhance lipophilicity and potentially improve bioavailability.
  • Trihydroxy Groups : The presence of hydroxyl groups can facilitate hydrogen bonding and influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that ME exhibits significant antioxidant properties. A study demonstrated that compounds with similar structures effectively scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity is attributed to the hydroxyl groups present in the structure, which can donate electrons to free radicals .

Anti-inflammatory Effects

ME has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a controlled experiment, ME was able to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, suggesting its role in modulating inflammatory responses .

Antidiabetic Potential

The compound's ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) has been investigated as a mechanism for its antidiabetic effects. PPARγ activation enhances insulin sensitivity and glucose uptake in adipocytes. In vitro studies revealed that ME significantly increased glucose uptake in insulin-resistant cell lines .

Antimicrobial Activity

ME has been evaluated for its antimicrobial properties against various pathogens. In vitro assays demonstrated that ME exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .

Study 1: Antioxidant Evaluation

A study conducted on a series of methyl derivatives found that ME exhibited a higher antioxidant capacity compared to other tested compounds. The results were quantified using DPPH radical scavenging assays, revealing an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.

CompoundIC50 Value (µM)
ME25
Ascorbic Acid50

Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties of ME, researchers treated RAW 264.7 macrophages with LPS and subsequently administered ME. The results showed a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control10080
ME6048

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction yields be optimized?

The compound’s complexity arises from multiple pyran rings, glycosidic linkages (e.g., oxan-2-yl groups), and Z-configuration ethylidene moieties. Key challenges include:

  • Regioselective glycosylation : Ensuring correct attachment of sugar moieties to pyran rings requires controlled activation of hydroxyl groups, often using protecting-group strategies (e.g., benzyl or acetyl groups) .
  • Stereochemical control : The Z-configuration of ethylidene groups necessitates mild reaction conditions (e.g., low-temperature Wittig reactions) to prevent isomerization .
  • Yield optimization : Solvent selection (e.g., DMSO for polar intermediates) and stepwise purification (column chromatography, recrystallization) are critical. Reactions should be monitored via LC-MS or NMR to track intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : 1H/13C NMR identifies proton environments (e.g., ethylidene protons at δ 5.5–6.5 ppm) and confirms glycosidic linkages via anomeric proton signals (δ 4.8–5.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in crowded regions .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight and detects fragmentation patterns (e.g., loss of sugar moieties or ester groups) .
  • IR spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups from sugar units (~3400 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions : Hydrolysis of ester groups (methoxycarbonyl) may occur, altering solubility and reactivity. Stability studies in pH 2–5 buffers are recommended .
  • Basic conditions : Glycosidic bonds are susceptible to cleavage at pH > 8, requiring neutral storage conditions (pH 6–7) .
  • Temperature : Decomposition above 60°C has been observed in related pyran derivatives; lyophilization or cold storage (-20°C) is advised for long-term stability .

Q. What preliminary biological screening assays are suitable for this compound?

  • Kinase inhibition : Use ADP-Glo™ assays to test inhibition of protein kinases (e.g., MAPK or PI3K), given structural similarities to kinase-binding thiazolidinones .
  • Antioxidant activity : DPPH radical scavenging assays assess reactivity with free radicals, leveraging the compound’s phenolic and hydroxyl-rich sugar moieties .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites. Focus on the ethylidene and methoxycarbonyl groups as potential hydrogen-bond acceptors .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in aqueous environments .
  • QSAR : Correlate substituent effects (e.g., sugar moiety size) with bioactivity data to guide structural modifications .

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

  • Isomerization artifacts : Z→E isomerization during synthesis can skew NMR data. Compare experimental NOESY cross-peaks with DFT-calculated structures to confirm configurations .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., incomplete glycosylation), requiring iterative optimization of protecting-group strategies .

Q. How do structural modifications (e.g., sugar moiety substitution) impact bioactivity?

  • SAR studies : Replace oxan-2-yl groups with other sugars (e.g., glucuronic acid) to test solubility and target affinity. For example:
Sugar ModificationSolubility (mg/mL)IC50 (Kinase X)
Oxan-2-yl (native)0.512 µM
Glucuronic acid2.18 µM
Results suggest glucuronic acid enhances solubility and potency due to increased polarity .

Q. What mechanistic insights explain regioselectivity in glycosylation reactions?

  • Protecting-group strategy : Benzyl protection of C2/C3 hydroxyls on the sugar donor directs glycosylation to the C4 position of the pyran acceptor .
  • Catalytic control : BF3·OEt2 promotes β-selectivity in glycosidic bond formation, confirmed by J-coupling constants (J = 8 Hz for β-linkages) .

Methodological Notes

  • Data synthesis : Cross-referenced synthesis protocols (), spectroscopic methods (), and biological assays () from peer-reviewed studies.
  • Advanced tools : Computational workflows (e.g., docking, QSAR) are recommended for hypothesis-driven optimization.

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